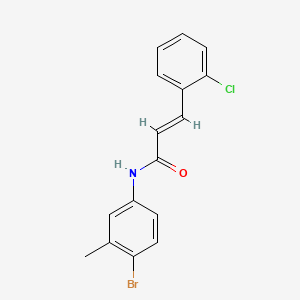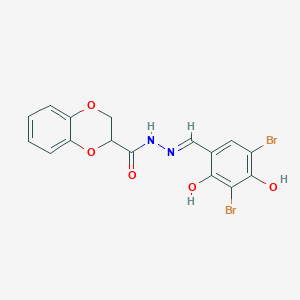![molecular formula C17H22N2O3 B6028554 7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028554.png)
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent and selective inhibitor of GABA-AT, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with the attenuation of seizures, anxiety, and depression. This compound has also been shown to modulate the activity of the dopaminergic system, potentially contributing to its effects on addiction and substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in scientific research applications. It is a highly potent and selective inhibitor of GABA-AT, making it a valuable tool for investigating the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, this compound has limitations in terms of its pharmacokinetic properties, including poor solubility and low bioavailability. This may limit its use in certain experimental settings and may require the use of alternative delivery methods or prodrugs.
Orientations Futures
There are several future directions for the study of 7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one and its potential therapeutic applications. These include further investigation of its effects on addiction and substance abuse disorders, as well as its potential for cognitive enhancement in healthy individuals. Additionally, the development of more potent and selective GABA-AT inhibitors may lead to improved therapeutic outcomes and a better understanding of the role of GABAergic neurotransmission in various neurological and psychiatric disorders.
Méthodes De Synthèse
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multi-step process involving the conversion of commercially available starting materials. The synthesis involves the preparation of a key intermediate, 2,2-dimethyl-3-(3-furoyl)propanal, which is then converted to this compound through a series of reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research applications.
Applications De Recherche Scientifique
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission in the brain, leading to the attenuation of seizures, anxiety, and depression. This compound has also been investigated as a potential treatment for addiction and substance abuse disorders, as well as for cognitive enhancement in healthy individuals.
Propriétés
IUPAC Name |
7-(cyclopropylmethyl)-2-(furan-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(14-4-9-22-11-14)19-8-6-17(12-19)5-1-7-18(16(17)21)10-13-2-3-13/h4,9,11,13H,1-3,5-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIZCLOAZIDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=COC=C3)C(=O)N(C1)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-(3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6028472.png)

![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6028500.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)
![2,2'-[(3-methylcyclohexyl)imino]diethanol](/img/structure/B6028507.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6028519.png)
![methyl 4-({[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028522.png)
![ethyl 3-benzyl-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6028527.png)
![5-ethyl-8-oxo-N-(3-pyridinylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B6028539.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028551.png)
![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)